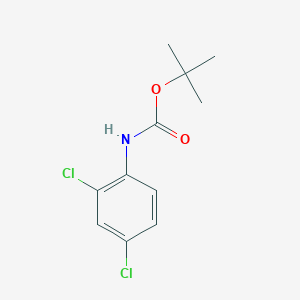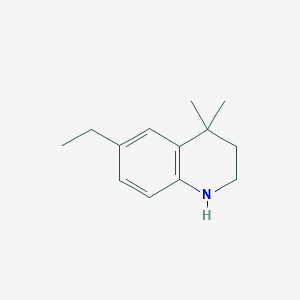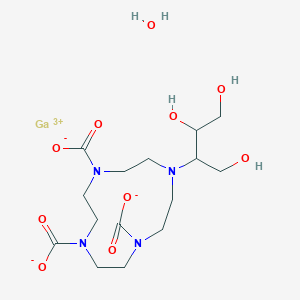
1-(Methylamino)-3-(thiophen-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-3-(thiophen-3-yl)propan-2-one is an organic compound that features a thiophene ring, a methylamino group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(thiophen-3-yl)propan-2-one typically involves the reaction of thiophene-3-carboxaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as sodium borohydride or lithium aluminum hydride may be used to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反応の分析
Types of Reactions
1-(Methylamino)-3-(thiophen-3-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
1-(Methylamino)-3-(thiophen-3-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 1-(Methylamino)-3-(thiophen-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxaldehyde: A related compound with a similar thiophene ring structure.
3-(Methylamino)propan-2-one: Shares the methylamino and propanone backbone but lacks the thiophene ring.
Uniqueness
1-(Methylamino)-3-(thiophen-3-yl)propan-2-one is unique due to the presence of both the thiophene ring and the methylamino group, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
1-(methylamino)-3-thiophen-3-ylpropan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-9-5-8(10)4-7-2-3-11-6-7/h2-3,6,9H,4-5H2,1H3 |
InChIキー |
SGBNIMWNAHJCLI-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)CC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)


![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)



![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)


